
guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is a compound that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group and a triazole ring substituted with nitramido groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide typically involves the reaction of guanidine derivatives with nitrile imines. This process is a regioselective synthesis of trisubstituted 1,2,4-triazoles through 1,3-dipolar cycloaddition reactions. These reactions proceed smoothly under ambient conditions, yielding the desired product in moderate to good yields with excellent regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitramido and triazole groups, which are reactive under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the formation of new triazole derivatives with different substituents .
Scientific Research Applications
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitramido groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: This compound shares a similar triazole ring structure but with different substituents, leading to variations in its chemical properties and applications.
3-amino-1,2,4-triazoles: These compounds are also based on the triazole ring but have amino groups instead of nitramido groups, resulting in different reactivity and applications.
Uniqueness
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is unique due to its combination of guanidine and nitramido groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
834904-96-0 |
|---|---|
Molecular Formula |
C3H8N10O4 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide |
InChI |
InChI=1S/C2H3N7O4.CH5N3/c10-8(11)6-1-3-2(5-4-1)7-9(12)13;2-1(3)4/h(H3,3,4,5,6,7);(H5,2,3,4) |
InChI Key |
QACOZEAIWJYVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N[N+](=O)[O-])N[N+](=O)[O-].C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
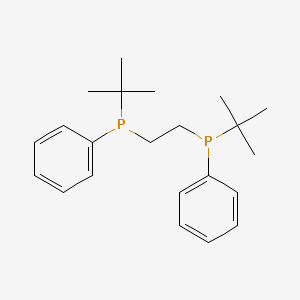
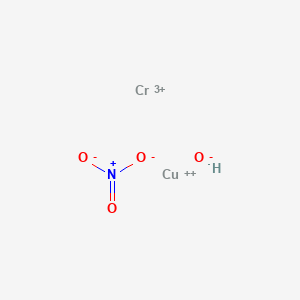
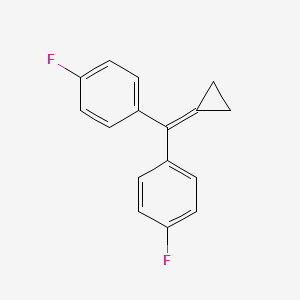
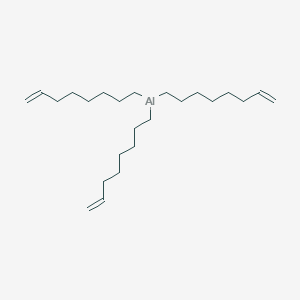
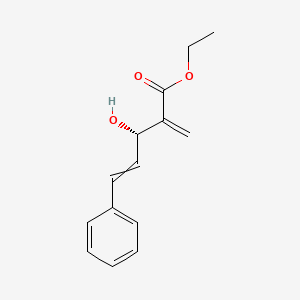
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
